![molecular formula C19H17N5O4S B11707285 N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{2-[(2E)-2-(4-Hydroxybenzyliden)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Hydrazone-Verknüpfung und eine Benzamid-Einheit aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-{2-[(2E)-2-(4-Hydroxybenzyliden)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamid umfasst in der Regel mehrere Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Cyclisierung von Thiosemicarbazid mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.
Hydrazone-Bildung: Die Hydrazone-Verknüpfung wird durch die Kondensation von Hydrazinderivaten mit Aldehyden oder Ketonen gebildet.
Benzamid-Bildung: Der letzte Schritt beinhaltet die Kupplung des Hydrazone-Thiadiazol-Zwischenprodukts mit 4-Methoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE typically involves the condensation of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate then reacts with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of hydrochloric acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxybenzyliden-Einheit, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können die Hydrazone-Verknüpfung angreifen und sie in Hydrazinderivate umwandeln.
Substitution: Die Methoxygruppe am Benzamidring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators oder unter basischen Bedingungen.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Hydrazinderivate.
Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N-(5-{2-[(2E)-2-(4-Hydroxybenzyliden)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als Antikrebs-, antimikrobielles und entzündungshemmendes Mittel untersucht, da es mit verschiedenen biologischen Zielstrukturen interagieren kann.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer synthetischer Methoden eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-(5-{2-[(2E)-2-(4-Hydroxybenzyliden)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme, Rezeptoren und DNA binden und deren Funktion beeinflussen, was zu biologischen Effekten führt.
Beteiligte Signalwege: Es kann Signalwege im Zusammenhang mit Zellproliferation, Apoptose und Entzündung modulieren und so zu seinem therapeutischen Potenzial beitragen.
Wirkmechanismus
The mechanism of action of N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(5-{2-[2-(4-Hydroxybenzyliden)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamid
- N-(5-{2-[2-(4-Hydroxybenzyliden)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-chlorbenzamid
Einzigartigkeit
N-(5-{2-[(2E)-2-(4-Hydroxybenzyliden)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamid zeichnet sich durch das Vorhandensein der Methoxygruppe aus, die ihre elektronischen Eigenschaften und Reaktivität beeinflussen kann. Diese Strukturmerkmal kann ihre biologische Aktivität verstärken und sie zu einer vielseitigeren Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C19H17N5O4S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-[5-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H17N5O4S/c1-28-15-8-4-13(5-9-15)18(27)21-19-24-23-17(29-19)10-16(26)22-20-11-12-2-6-14(25)7-3-12/h2-9,11,25H,10H2,1H3,(H,22,26)(H,21,24,27)/b20-11+ |
InChI-Schlüssel |
UNZBPKBMXBIZDM-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
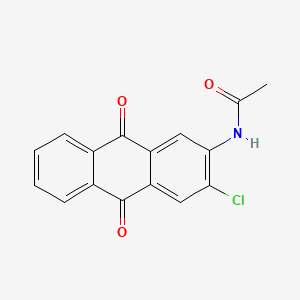
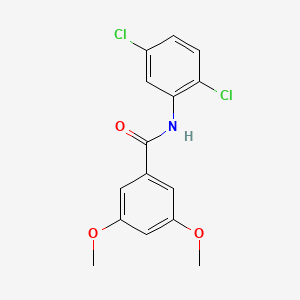
![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)
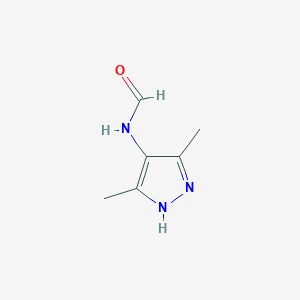

![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
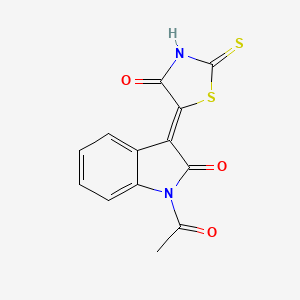
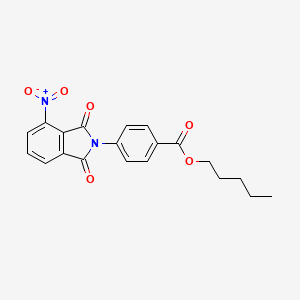
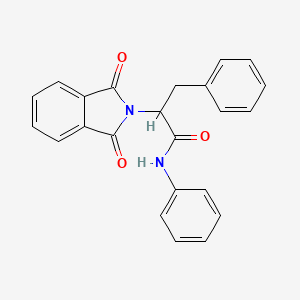
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
